2-(4-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine
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Overview
Description
2-(4-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromothiophene, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of 4-bromothiophene-2-boronic acid with 4-chloro-5,6-dimethylpyrimidine in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the thiophene ring can produce a sulfone derivative.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.
Materials Science: It can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used in studies investigating the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-4-chloro-5,6-dimethylpyrimidine
- 2-(4-Chlorothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine
- 2-(4-Bromothiophen-2-yl)-4-methyl-5,6-dimethylpyrimidine
Uniqueness
2-(4-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine is unique due to the presence of both bromothiophene and chloropyrimidine moieties, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C10H8BrClN2S |
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Molecular Weight |
303.61 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C10H8BrClN2S/c1-5-6(2)13-10(14-9(5)12)8-3-7(11)4-15-8/h3-4H,1-2H3 |
InChI Key |
LPFRALFJNYGCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC(=CS2)Br)C |
Origin of Product |
United States |
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